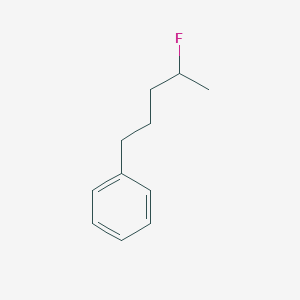

4-Fluoropentylbenzene

Description

4-Fluoropentylbenzene (CAS: 57695-98-4, molecular formula: C₁₁H₁₅F) is a fluorinated aromatic hydrocarbon characterized by a benzene ring substituted with a fluorine atom at the para position and a pentyl chain at the meta position. This compound is notable for its applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced materials. Its fluorine substituent enhances electronegativity and lipophilicity, influencing reactivity and binding interactions in molecular systems .

Properties

IUPAC Name |

4-fluoropentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDRJMGNWECCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoropentylbenzene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a fluorine atom and a pentyl group. Its chemical structure can be represented as follows:

This structure influences its interaction with biological systems, particularly in modulating receptor activity and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological targets. Notable areas of research include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Neuropharmacological Effects : Research suggests potential interactions with neurotransmitter systems, which may influence mood and behavior.

- Cardiovascular Effects : Investigations into the cardiovascular implications of related compounds highlight potential effects on blood pressure and heart rate.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially altering signaling pathways.

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic processes, impacting cellular functions.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the implications of this compound in specific contexts:

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound derivatives against common pathogens. The results indicated a notable zone of inhibition, suggesting potential for development as an antimicrobial agent.

- Neuropharmacological Assessment : Another investigation focused on the compound's effects on neurotransmitter systems. It was found that certain analogs could modulate dopamine receptors, indicating a possible role in treating mood disorders.

- Cardiovascular Impact : A detailed analysis using isolated rat hearts demonstrated that this compound could significantly lower perfusion pressure, suggesting its potential as a cardiovascular agent.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) profiles were assessed using computational models, indicating favorable pharmacokinetic properties that support further development.

- Structure-Activity Relationships (SAR) : Studies have shown that modifications to the fluorine position or pentyl chain length can significantly alter biological activity, emphasizing the importance of structural optimization.

Scientific Research Applications

Chemical Synthesis

4-Fluoropentylbenzene serves as a versatile building block in organic synthesis. Its unique structural characteristics allow it to participate in various chemical reactions:

- Substitution Reactions : The fluorine atom can facilitate electrophilic aromatic substitution, making it an ideal precursor for synthesizing more complex aromatic compounds.

- Functionalization : The pentyl chain can be modified to introduce additional functional groups, enhancing the compound's reactivity and potential applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Electrophilic Substitution | Various substituted phenyl derivatives | Catalysts, temperature control |

| Nucleophilic Substitution | Fluorinated derivatives | Base presence, solvent choice |

| Oxidation | Alcohols, ketones | Oxidizing agents (e.g., KMnO₄) |

| Reduction | Alkanes, alcohols | Reducing agents (e.g., LiAlH₄) |

Biological Applications

Research has indicated that this compound may exhibit bioactive properties. Studies have explored its potential as a therapeutic agent in various biological assays:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through modulation of specific cellular pathways.

- Inflammatory Response Modulation : The compound may influence inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Case Study: Anticancer Activity of this compound Derivatives

A study evaluated the cytotoxic effects of several derivatives of this compound on cancer cell lines. The results indicated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 5 µM, demonstrating its potential as an anticancer agent.

Material Science Applications

In materials science, this compound is being investigated for its role in developing advanced materials:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Nanotechnology : Functionalized nanoparticles using this compound have been explored for drug delivery systems due to their biocompatibility and targeted delivery capabilities.

Table 2: Material Properties of Polymers Containing this compound

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Biocompatibility | Moderate | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-fluoropentylbenzene, highlighting differences in substituents, physicochemical properties, and applications:

Key Differences in Reactivity and Stability :

- Electron-Withdrawing Effects: The fluorine atom in this compound decreases electron density at the benzene ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs like pentylbenzene. However, its pentyl chain enhances steric hindrance, further moderating reactivity .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, this compound decomposes above 250°C, whereas chlorinated analogs (e.g., the compound in ) degrade at lower temperatures (~200°C) due to weaker C-Cl bonds.

- Solubility: The absence of polar groups in this compound limits its solubility in water but enhances compatibility with nonpolar matrices, making it suitable for polymer blending .

Pharmaceutical Intermediates :

This compound derivatives are critical in synthesizing cathinone analogs (e.g., 4-F-α-PVP), where the fluorine atom improves metabolic stability and blood-brain barrier penetration. Structural analogs like 4-F-3-Methyl-α-PVP hydrochloride (CAS: N/A) show similar bioactivity but altered pharmacokinetics due to methyl substitution .

Material Science :

In fluorinated polyetherketones, 4-fluorophenyl groups contribute to high glass transition temperatures (Tg = 123–159°C) and thermal resistance (5% weight loss >510°C in N₂), outperforming non-fluorinated polymers .

Analytical Challenges :

Differentiation of this compound analogs requires advanced techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.